

# molecular weight and formula of 2-(Propylthio)pyrimidine-4,6-diol

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Compound of Interest		
Compound Name:	2-(Propylthio)pyrimidine-4,6-diol	
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An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol

This technical guide provides a comprehensive overview of **2-(Propylthio)pyrimidine-4,6-diol**, a key intermediate in the synthesis of pharmaceuticals, particularly the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

### **Core Compound Properties**

**2-(Propylthio)pyrimidine-4,6-diol** is a sulfur-containing heterocyclic compound.[1] Its structure, characterized by a pyrimidine ring with two hydroxyl groups and a propylthio substituent, gives it a unique balance of hydrophilicity and lipophilicity, making it a valuable building block in organic synthesis.[1]



Property	Value	Source
IUPAC Name	4-hydroxy-2-propylsulfanyl-1H- pyrimidin-6-one	[1][2]
Synonyms	S-Propyl-2-thiobarbituric Acid; 6-Hydroxy-2- (propylthio)-4(1H)-pyrimidinone	[1][3]
CAS Number	145783-12-6	[1][2][3]
Molecular Formula	C7H10N2O2S	[1][2][3][4]
Molecular Weight	186.23 g/mol	[1][2][3][4]
Solubility	Soluble in Methanol	[3]
Storage	2°C to 8°C	[3]

### **Synthesis and Experimental Protocols**

The primary route for synthesizing **2-(Propylthio)pyrimidine-4,6-diol** is through the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).[2] Various protocols have been developed to optimize this reaction for higher yield and purity, often for industrial-scale production.

## Experimental Protocol: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

This protocol is based on a method developed for the large-scale synthesis of Ticagrelor intermediates.[5]

#### Materials:

- 2-Thiobarbituric acid (100 g)
- Sodium hydroxide (NaOH) pellets or flakes (63.13 g)
- Propyl iodide (123.36 g)



- Methanol
- Water

#### Procedure:

- Add 2-Thiobarbituric acid (100 g) to water (250 ml) in a reaction vessel with stirring.
- Prepare a solution of sodium hydroxide (63.13 g) in water (147.35 ml).
- Add the sodium hydroxide solution to the 2-thiobarbituric acid suspension over a period of 15 to 20 minutes, maintaining the temperature at 20-25°C.
- Stir the resulting mixture for 40 minutes at 20-25°C.
- Add an additional 200 ml of water to the reaction mass.
- Raise the reaction temperature to 30-35°C.
- Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining stirring at 30-35°C.
- After the reaction is complete, the mixture is acidified (e.g., with hydrochloric acid) to a pH below 3 (typically between 1 and 2) to precipitate the product.[5][6]
- The precipitated solid is then isolated by filtration.[5]

Purification: The crude product can be purified by crystallization. A common method involves dissolving the product in a suitable solvent mixture at an elevated temperature and then cooling to allow for the crystallization of the purified compound, which can increase purity from approximately 91% to over 99% as measured by HPLC.[2] The purified solid is typically dried under reduced pressure.[2]

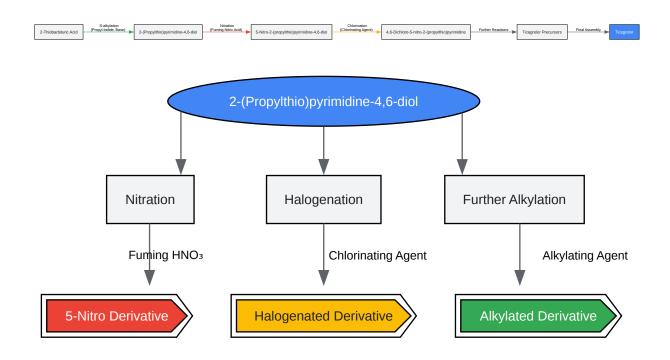
## **Role in Pharmaceutical Synthesis**

**2-(Propylthio)pyrimidine-4,6-diol** is a critical intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist that inhibits platelet aggregation.[2][7] It serves as a foundational



building block that undergoes further chemical modifications, including nitration and chlorination, to construct the more complex Ticagrelor molecule.[1][2]

The synthesis of Ticagrelor from 2-thiobarbituric acid involves several key steps where **2-(Propylthio)pyrimidine-4,6-diol** is a central intermediate. The general synthetic pathway is outlined in the diagram below.



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### References

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